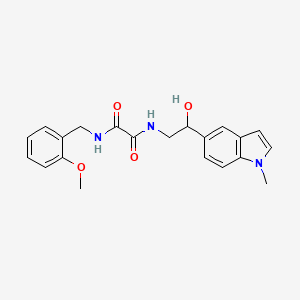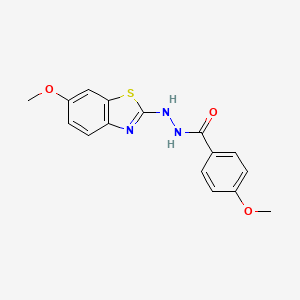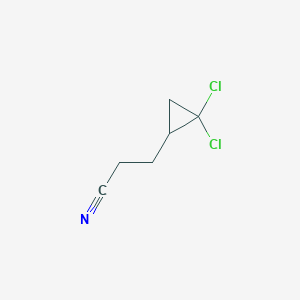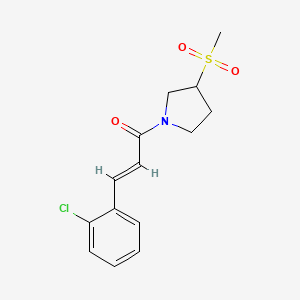![molecular formula C21H21N5OS B2969294 N-(4-ethylbenzo[d]thiazol-2-yl)-1,4-dimethyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide CAS No. 1207028-14-5](/img/structure/B2969294.png)
N-(4-ethylbenzo[d]thiazol-2-yl)-1,4-dimethyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-(4-ethylbenzo[d]thiazol-2-yl)-1,4-dimethyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide” is a chemical compound that has gained attention in the scientific community due to its potential in various fields of research and industry. It is related to the class of compounds known as thiazoles, which are known for their wide range of biological activities .
Synthesis Analysis
The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Chemical Reactions Analysis
While specific chemical reactions involving this compound were not found, thiazole derivatives are known to exhibit a wide range of biological activities, including antioxidant, analgesic, antibacterial, anticancer, antiallergic, antihypertensive, anti-inflammatory, antimalarial, antifungal, and antipsychotic activities .科学的研究の応用
Novel Inhibitors Development
Research has focused on the synthesis and evaluation of thiazole derivatives as potential inhibitors for specific biological targets. For example, Jeankumar et al. (2013) designed and synthesized thiazole-aminopiperidine hybrid analogues as novel inhibitors for Mycobacterium tuberculosis GyrB, showcasing the potential of such compounds in combating tuberculosis without cytotoxic effects at evaluated concentrations (Jeankumar et al., 2013).
Antimicrobial and Antitumor Agents
Studies have also explored the antimicrobial and antitumor potentials of related compounds. Nassar et al. (2015) presented an efficient method to obtain novel pyrazolopyrimidine derivatives, demonstrating significant effects against mouse tumor model cancer cell lines, including EAC, HCT-29 (Colon cancer), and MCF-7 (Breast cancer) (Nassar et al., 2015). Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines derivatives showing anticancer and anti-5-lipoxygenase activities, indicating a promising avenue for novel therapeutic agents (Rahmouni et al., 2016).
Heterocyclic Chemistry
Heterocyclic compounds, including pyrazole, pyridine, and thiophene derivatives, have been synthesized for various applications. The study by Honey et al. (2012) highlights the use of ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate as an intermediate for synthesizing a wide range of trifluoromethyl heterocycles, demonstrating the compound's versatility and potential in creating diverse chemical entities (Honey et al., 2012).
Synthesis and Characterization
The synthesis and characterization of new compounds with potential biological activities have been a significant area of research. For instance, Bhoi et al. (2016) focused on the microwave-assisted synthesis of novel ethyl 2-methyl-4-(pyridin-2-yl)-4H-benzo[4,5]thiazolo[3,2-a]pyrimidine-3-carboxylate derivatives, highlighting an efficient, environmentally friendly approach to synthesizing heterocyclic compounds (Bhoi et al., 2016).
作用機序
特性
IUPAC Name |
N-(4-ethyl-1,3-benzothiazol-2-yl)-2,4-dimethyl-N-(pyridin-2-ylmethyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5OS/c1-4-15-8-7-10-17-18(15)24-21(28-17)26(13-16-9-5-6-11-22-16)20(27)19-14(2)12-23-25(19)3/h5-12H,4,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYESIDMNZGEYDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4=C(C=NN4C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-1,3-benzothiazole-6-carboxamide](/img/structure/B2969216.png)

![2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2969219.png)
![3-(3-fluorophenylsulfonamido)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide](/img/structure/B2969222.png)

![N1-benzyl-N2-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2969224.png)


![2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2969229.png)


